(Nitrilotris(methylene))triphosphonic acid
Overview
Description
(Nitrilotris(methylene))triphosphonic acid is a phosphonic acid with the chemical formula C3H12NO9P3. It is a colorless solid that is highly soluble in water and has a molecular weight of 299.05 g/mol . This compound is widely used in various industrial and scientific applications due to its excellent chelating properties and ability to inhibit scale formation.
Mechanism of Action
Target of Action
(Nitrilotris(methylene))triphosphonic acid, also known as ATMP, is primarily used as an antiscalant and corrosion inhibitor in water treatment processes . Its primary targets are metal ions, particularly calcium and magnesium, which are responsible for the formation of scale deposits .
Mode of Action
ATMP functions by chelating metal ions, preventing them from precipitating and forming scale deposits . It also reacts with the surface of metals, forming a protective layer that inhibits corrosion . This interaction alters the physical properties of the water, reducing its hardness and preventing scale formation .
Biochemical Pathways
Its use can indirectly affect biological systems by altering the water quality and preventing the accumulation of harmful scale deposits .
Pharmacokinetics
Over time, it is gradually removed from the system through normal water treatment processes .
Result of Action
The primary result of ATMP action is the prevention of scale formation and corrosion in water systems . This leads to improved water quality and extends the lifespan of equipment. On a molecular level, ATMP alters the physical properties of water by chelating metal ions and forming protective layers on metal surfaces .
Action Environment
The efficacy and stability of ATMP can be influenced by various environmental factors. These include the pH, temperature, and the concentration of metal ions in the water . Optimal conditions for ATMP action are typically achieved through careful monitoring and adjustment of these parameters .
Biochemical Analysis
Biochemical Properties
(Nitrilotris(methylene))triphosphonic acid has been studied in terms of coordination chemistry towards transition and alkaline-earth metal ions . The cytotoxicity of the ligands as well as their Zn2+, Ca2+ and Mg2+ complexes was tested against various cell lines revealing a selective antitumor effect in vivo . Both of the ligands exhibit a potent inhibitory effect on tumor cell migration and experimental metastasis .
Cellular Effects
The cytotoxicity of this compound and its complexes was tested against various cell lines, including human melanoma A375 and human colon adenocarcinoma HT29 . The compound exhibited a selective antitumor effect in vivo .
Molecular Mechanism
This compound interacts with transition and alkaline-earth metal ions . The conditional stability constants (log Kc) of the Zn2+, Ca2+, and Mg2+ complexes were determined . The possible structures of the complexes formed are discussed on the basis of spectroscopic and spectrometric results .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Nitrilotris(methylene))triphosphonic acid can be synthesized using formaldehyde, ammonium chloride, and phosphorus trichloride as raw materials. The reaction involves a one-step process where hydrogen chloride is recovered, and the product is obtained by filtration . The reaction conditions typically involve maintaining a temperature of 30-40°C during the addition of phosphorus trichloride to the mixture of formaldehyde and ammonium chloride .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phosphorus trichloride with formaldehyde and ammonium chloride in a controlled environment. The reaction mixture is then subjected to crystallization and drying processes to obtain the solid product .
Chemical Reactions Analysis
Types of Reactions
(Nitrilotris(methylene))triphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonic acid derivatives.
Substitution: It can undergo substitution reactions with other chemical groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents and other phosphonic acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various phosphonic acid derivatives and chelating agents that are used in industrial and scientific applications .
Scientific Research Applications
(Nitrilotris(methylene))triphosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in synthetic chemistry and for the preparation of metal-organic frameworks.
Biology: It is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Aminotris(methylenephosphonic acid): Similar in structure and function, used as a chelating agent and scale inhibitor.
Methylenediphosphonic acid: Another phosphonic acid with similar chelating properties.
Diethylenetriaminepentakis(methylphosphonic acid): Used in similar applications as a chelating agent and scale inhibitor.
Uniqueness
(Nitrilotris(methylene))triphosphonic acid is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly effective in preventing scale formation and corrosion in industrial applications .
Properties
IUPAC Name |
[bis(phosphonomethyl)amino]methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDONNITUKPKTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12NO9P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Aminotrimethylene phosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium aminotris(methylenephosphonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027624 | |
Record name | Aminotrimethylene phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Glassy solid; [CHEMINFO] Fine white crystals; [MSDSonline], Solid | |
Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aminotrimethylene phosphonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7819 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | [Nitrilotris(methylene)]trisphosphonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 25 °C | |
Record name | [Nitrilotris(methylene)]trisphosphonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000001 [mmHg] | |
Record name | Aminotrimethylene phosphonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7819 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6419-19-8, 20592-85-2 | |
Record name | Aminotri(methylenephosphonic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6419-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminotrimethylene phosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium aminotris(methylenephosphonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aminotrimethylene phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrilotrimethylenetris(phosphonic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOTRIS(METHYLENEPHOSPHONIC ACID) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y702GD0FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | [Nitrilotris(methylene)]trisphosphonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 215 °C | |
Record name | [Nitrilotris(methylene)]trisphosphonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.